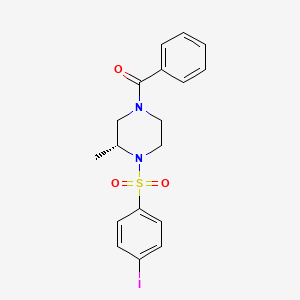

(R)-1-Benzoyl-4-(4-iodophenyl)sulfonyl-3-methylpiperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“®-1-Benzoyl-4-(4-iodophenyl)sulfonyl-3-methylpiperazine” is a chemical compound with the molecular formula C18H19IN2O3S . It has a molecular weight of 470.32 . This compound is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

The IUPAC name of this compound is [(3R)-4-(4-iodophenyl)sulfonyl-3-methylpiperazin-1-yl]-phenylmethanone . The compound has a defined atom stereocenter count of 1 . The canonical SMILES representation is CC1CN(CCN1S(=O)(=O)C2=CC=C(C=C2)I)C(=O)C3=CC=CC=C3 .Physical And Chemical Properties Analysis

This compound has a topological polar surface area of 66.1Ų . It has a heavy atom count of 25 and a rotatable bond count of 3 . The compound has a formal charge of 0 and an XLogP3 of 3.1 .Aplicaciones Científicas De Investigación

Mass Spectrometry Studies

(R)-1-Benzoyl-4-(4-iodophenyl)sulfonyl-3-methylpiperazine, as part of the broader 1-benzoylpiperazine family, has been studied in the context of mass spectrometry, specifically through electrospray ionization tandem mass spectrometry. Research has focused on the fragmentation patterns of these compounds, revealing insights into their structural properties and reactivity. Notably, the benzoyl cation, derived from amide bond cleavage, acts as a hydride acceptor in the gas phase, leading to the loss of benzaldehyde. This finding is critical for understanding the mass spectrometric behavior of benzoyl-containing compounds and can aid in the development of analytical techniques for identifying and characterizing similar structures in complex mixtures (Chai et al., 2017).

Pharmaceutical Research

In pharmaceutical research, analogs of (R)-1-Benzoyl-4-(4-iodophenyl)sulfonyl-3-methylpiperazine have been synthesized and evaluated for their biological activities. For instance, novel compounds related to 1-(N,O-bis[5-isoquinolinesulfonyl]-N-methyl-L-tyrosyl)-4-phenylpiperazine (KN-62) have been developed, demonstrating potent antagonistic properties in functional assays, such as inhibiting ATP-induced K+ efflux in cells expressing recombinant human P2X7 receptors. These findings highlight the potential of (R)-1-Benzoyl-4-(4-iodophenyl)sulfonyl-3-methylpiperazine derivatives in the development of new therapeutics targeting specific receptor pathways (Ravi et al., 2001).

Synthesis and Chemical Properties

The synthesis and characterization of compounds containing the N-methylpiperazine moiety, including derivatives of (R)-1-Benzoyl-4-(4-iodophenyl)sulfonyl-3-methylpiperazine, have been extensively studied. These investigations provide valuable insights into the chemical properties and reactivity of these compounds, which are crucial for their application in various scientific fields, including medicinal chemistry and material science. For example, new carboxylic acid amides incorporating the N-methylpiperazine fragment have been synthesized, expanding the chemical space and potential applications of these molecules (Koroleva et al., 2011).

Heterocyclic Chemistry

Research into heterocyclic chemistry has led to the development of new compounds from the class of 1,2,4-triazole-3-thiones, derived from intramolecular cyclization of acylthiosemicarbazides containing diphenyl sulfone moieties. These studies not only expand the understanding of heterocyclic compound synthesis but also open up possibilities for the discovery of new materials and biologically active molecules with diverse applications (Cretu et al., 2010).

Polymer Science

In the field of polymer science, copolymers of N-acryloyl-N'-methyl piperazine and methyl methacrylate have been synthesized and characterized. These studies contribute to the development of new materials with potential applications in various industries, including healthcare, electronics, and environmental technology. The determination of monomer reactivity ratios in such copolymers is essential for understanding and controlling their properties and performance in specific applications (Gan et al., 1998).

Propiedades

IUPAC Name |

[(3R)-4-(4-iodophenyl)sulfonyl-3-methylpiperazin-1-yl]-phenylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19IN2O3S/c1-14-13-20(18(22)15-5-3-2-4-6-15)11-12-21(14)25(23,24)17-9-7-16(19)8-10-17/h2-10,14H,11-13H2,1H3/t14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDLPDOULHEQJA-CQSZACIVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1S(=O)(=O)C2=CC=C(C=C2)I)C(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CCN1S(=O)(=O)C2=CC=C(C=C2)I)C(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19IN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-Benzoyl-4-(4-iodophenyl)sulfonyl-3-methylpiperazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-Boc-5-Bromo-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]](/img/structure/B582004.png)

![6-Bromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine](/img/structure/B582023.png)

![N-BOC-3-[(3-Bromobenzene)sulfonyl]azetidine](/img/structure/B582025.png)